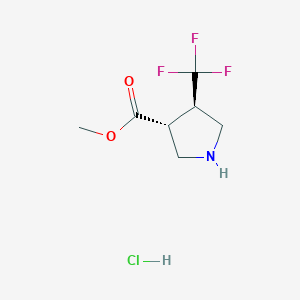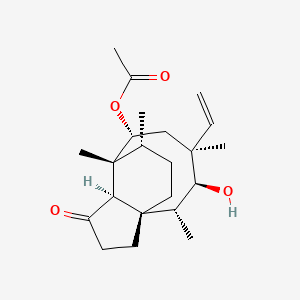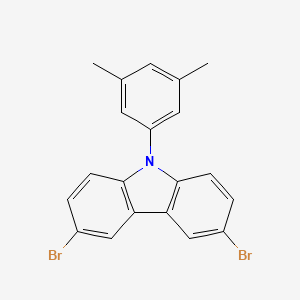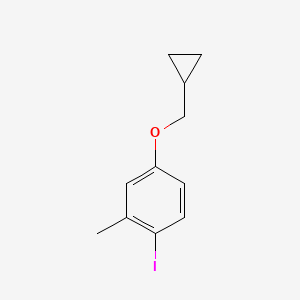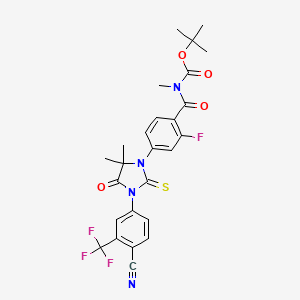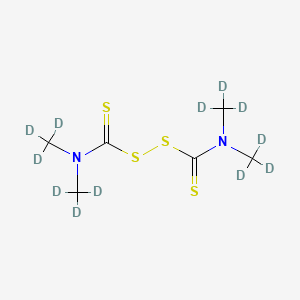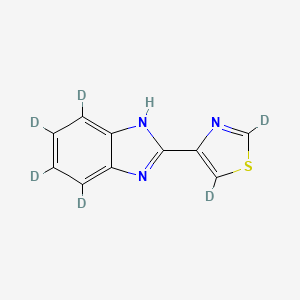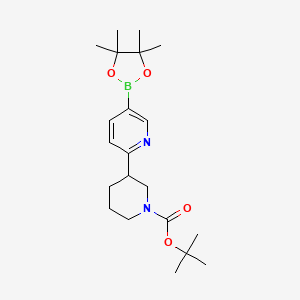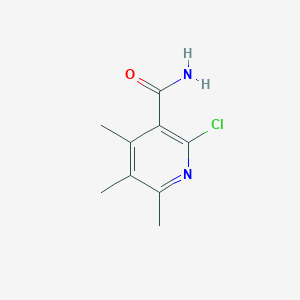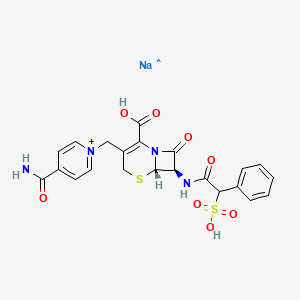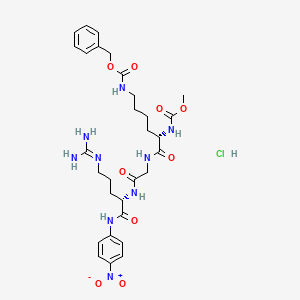
Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA
Descripción general
Descripción
Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA, also known as Z-LGPR-pNA, is a synthetic peptide substrate used in biochemical and pharmacological research. It is a tetrapeptide that is commonly used to study the activity of proteases such as trypsin and chymotrypsin.
Aplicaciones Científicas De Investigación
Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA is commonly used as a substrate for the measurement of protease activity. Proteases are enzymes that cleave peptide bonds in proteins and peptides. The activity of proteases can be measured by monitoring the cleavage of Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA, which results in the release of pNA. The release of pNA can be detected spectrophotometrically, allowing for the quantification of protease activity.
Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA is also used in drug discovery research. Proteases are involved in many disease processes, including cancer, inflammation, and neurodegenerative diseases. Inhibitors of proteases have potential therapeutic applications in the treatment of these diseases. Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA is used to screen potential protease inhibitors for their ability to block protease activity.
Mecanismo De Acción
Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA is cleaved by proteases at the Gly-Arg bond. The cleavage of this bond releases pNA, which can be detected spectrophotometrically. The specificity of Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA for different proteases depends on the amino acid sequence of the peptide. For example, trypsin cleaves Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA at the Arg-pNA bond, while chymotrypsin cleaves at the Gly-pNA bond.
Efectos Bioquímicos Y Fisiológicos
Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA has no direct biochemical or physiological effects. It is a synthetic peptide substrate that is used to measure protease activity and screen potential protease inhibitors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA as a substrate for protease activity measurement is its high sensitivity. The release of pNA can be detected at low concentrations, allowing for the measurement of protease activity in small samples. Another advantage is the ease of use. Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA is commercially available and can be easily incorporated into protease assays.
One limitation of Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA is its specificity for certain proteases. The amino acid sequence of the peptide determines which proteases can cleave it. Therefore, Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA may not be suitable for measuring the activity of all proteases. Another limitation is the potential interference of other compounds in the protease assay. Some compounds may interfere with the cleavage of Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA, leading to inaccurate measurements of protease activity.
Direcciones Futuras
For the use of Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA include the development of new protease assays and the screening of potential protease inhibitors for therapeutic applications. Additionally, the use of Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA in combination with other techniques, such as mass spectrometry, may provide more detailed information about protease activity and specificity.
Propiedades
IUPAC Name |
benzyl N-[(5S)-6-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-(methoxycarbonylamino)-6-oxohexyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41N9O9.ClH/c1-47-30(44)38-23(10-5-6-16-34-29(43)48-19-20-8-3-2-4-9-20)26(41)35-18-25(40)37-24(11-7-17-33-28(31)32)27(42)36-21-12-14-22(15-13-21)39(45)46;/h2-4,8-9,12-15,23-24H,5-7,10-11,16-19H2,1H3,(H,34,43)(H,35,41)(H,36,42)(H,37,40)(H,38,44)(H4,31,32,33);1H/t23-,24-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGIOLNXUNVVEP-UKOKCHKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42ClN9O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine](/img/structure/B1436020.png)
